methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
CAS No.: 1190322-65-6
Cat. No.: VC3388679
Molecular Formula: C9H7BrN2O2
Molecular Weight: 255.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1190322-65-6 |
|---|---|
| Molecular Formula | C9H7BrN2O2 |
| Molecular Weight | 255.07 g/mol |
| IUPAC Name | methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate |
| Standard InChI | InChI=1S/C9H7BrN2O2/c1-14-9(13)5-2-6-7(10)4-12-8(6)11-3-5/h2-4H,1H3,(H,11,12) |
| Standard InChI Key | ANVCBIHBYSCXGR-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC2=C(NC=C2Br)N=C1 |
| Canonical SMILES | COC(=O)C1=CC2=C(NC=C2Br)N=C1 |
Introduction
Chemical Properties and Structure
Basic Structural Information
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is characterized by a fused bicyclic heterocyclic system consisting of a pyrrole ring fused to a pyridine ring, with specific functional group modifications. The compound has the molecular formula C9H7BrN2O2 and a molecular weight of 255.07 g/mol . The chemical structure contains two nitrogen atoms within the heterocyclic ring system, with one being part of the pyrrole ring and the other in the pyridine ring.
The compound features a bromine atom at position 3 and a methyl carboxylate group at position 5 of the pyrrolo[2,3-b]pyridine scaffold. The carboxylate functionality consists of a carbonyl group connected to a methoxy group, providing an ester linkage that can undergo various chemical transformations. The N-H group of the pyrrole ring can participate in hydrogen bonding, affecting its solubility and interactions with biological targets.
Physical and Chemical Characteristics
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is typically available as a solid material with high purity specifications of approximately 97% . The compound is generally stable at room temperature under normal storage conditions, making it convenient for laboratory use . Like many heterocyclic compounds, it likely exhibits limited water solubility but greater solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols.
The bromine atom at position 3 and the ester group at position 5 provide reactive sites for further chemical modifications, making this compound versatile in synthetic organic chemistry. The presence of the methyl ester group allows for straightforward conversion to other functional groups, including amides, acids, and alcohols through common organic chemistry transformations.
Chemical Identifiers
For proper identification and database referencing, methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is associated with several standard chemical identifiers:
| Identifier Type | Value |
|---|---|
| CAS Number | 1190322-65-6 |
| Molecular Formula | C9H7BrN2O2 |
| Molecular Weight | 255.07 g/mol |
| Product Family | Protein Degrader Building Blocks |
Biological Activities and Applications
Role in Drug Discovery
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate has established itself as an important building block in modern drug discovery efforts. The compound is particularly notable for its applications in the development of protein degraders, representing a cutting-edge approach in pharmaceutical research . Protein degradation technology has emerged as a revolutionary strategy for targeting previously "undruggable" proteins by inducing their selective elimination rather than merely inhibiting their function.
The specific structural features of methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate make it suitable for incorporation into proteolysis-targeting chimeras (PROTACs) and molecular glues that can facilitate the degradation of disease-relevant proteins. The bromine substituent provides a site for further functionalization through cross-coupling reactions, while the ester group offers opportunities for linking to other molecular components necessary for protein degradation activity.
Anticancer Properties
Research indicates that derivatives of pyrrolo[2,3-b]pyridine compounds, including methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate, exhibit significant biological activities, particularly as inhibitors of fibroblast growth factor receptors (FGFRs). The FGFR family of receptor tyrosine kinases plays crucial roles in cell proliferation, survival, migration, and differentiation, making them important targets in cancer therapy.
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate has been studied for its potential anticancer properties, with modifications to its structure showing enhanced potency against various cancer cell lines. The compound's ability to serve as a scaffold for developing more potent and selective FGFR inhibitors has driven interest in its further development and optimization. Studies have explored the interactions of this compound with various biological targets, notably its ability to inhibit FGFR signaling pathways, providing insights into its mechanism of action and therapeutic potential.
Comparative Analysis with Similar Compounds
Structural Relatives and Their Properties
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate shares structural similarities with other pyrrolo[2,3-b]pyridine derivatives but is unique due to its specific substitution pattern. Close structural relatives include 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, which is the carboxylic acid form without the methyl ester , and methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate, which differs in the position of the carboxylate group (6 vs. 5) .
Table 1 below provides a comparative analysis of methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate and its structural relatives:
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Difference |
|---|---|---|---|---|
| Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | C9H7BrN2O2 | 255.07 | 1190322-65-6 | Methyl ester at position 5 |
| 3-Bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | C8H5BrN2O2 | 241.04 | 1234616-00-2 | Carboxylic acid at position 5 |
| Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate | C9H7BrN2O2 | 255.07 | 1638760-65-2 | Methyl ester at position 6 |
Structure-Activity Relationships
The position of functional groups within the pyrrolo[2,3-b]pyridine scaffold significantly influences the biological activities of these compounds. The 5-position carboxylate in methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate likely affects its binding to biological targets differently than the 6-position carboxylate in its isomer. Similarly, the free carboxylic acid in 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid would exhibit different hydrogen bonding capabilities and solubility properties compared to the methyl ester form.
These structure-activity relationships are crucial for understanding how modifications to the pyrrolo[2,3-b]pyridine scaffold can be optimized for specific therapeutic applications. The bromine at position 3 is particularly important as it provides a site for further derivatization through various coupling reactions, allowing for the generation of diverse compound libraries for biological screening.
Current Research Trends and Future Directions
Current research involving methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate focuses primarily on its applications in medicinal chemistry, particularly in the development of protein degraders and as a scaffold for anticancer drug discovery. The compound's potential to inhibit FGFR signaling pathways makes it an interesting starting point for the development of more potent and selective kinase inhibitors.
Future research directions may include:
-
Development of novel synthetic routes to improve accessibility and scale-up potential
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Exploration of structure-activity relationships through systematic modification of the core structure
-
Investigation of additional biological targets beyond FGFRs
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Incorporation into advanced drug delivery systems to improve pharmacokinetic properties
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Development of hybrid molecules combining the pyrrolo[2,3-b]pyridine scaffold with other bioactive moieties
As technologies in protein degradation continue to advance, compounds like methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate will likely play increasingly important roles as building blocks for next-generation therapeutics targeting previously undruggable proteins.
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